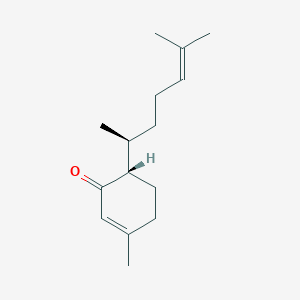
(1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a methoxyphenylamino group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-methoxyaniline.
Reductive Amination: Cyclohexanone undergoes reductive amination with 4-methoxyaniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using an oxidizing agent like osmium tetroxide or potassium permanganate to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
化学反応の分析
Types of Reactions
(1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclohexylamine derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a cyclohexylamine derivative.
Substitution: Formation of various substituted cyclohexane derivatives.
科学的研究の応用
(1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity, including anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of (1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation and pain, potentially inhibiting the activity of enzymes like cyclooxygenase or interacting with opioid receptors.
類似化合物との比較
Similar Compounds
(1R,2R)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol: A stereoisomer with similar chemical properties but different biological activity.
2-((4-Methoxyphenyl)amino)cyclohexanone: A ketone derivative with distinct reactivity and applications.
4-Methoxyphenylcyclohexane: A simpler analog lacking the amino and hydroxyl groups.
Uniqueness
(1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. Its combination of functional groups also allows for diverse chemical modifications and applications.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
(1S,2S)-2-(4-methoxyanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H19NO2/c1-16-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15/h6-9,12-15H,2-5H2,1H3/t12-,13-/m0/s1 |
InChIキー |
ISSYUPPJBKVIRT-STQMWFEESA-N |
異性体SMILES |
COC1=CC=C(C=C1)N[C@H]2CCCC[C@@H]2O |
正規SMILES |
COC1=CC=C(C=C1)NC2CCCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



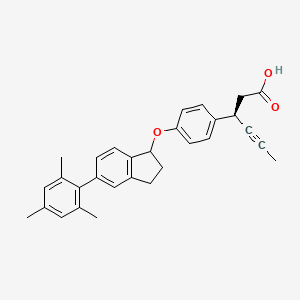

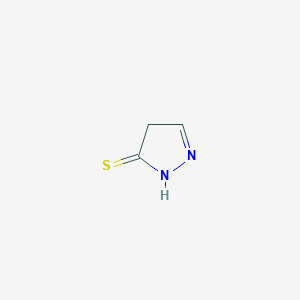

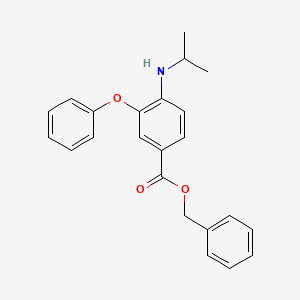
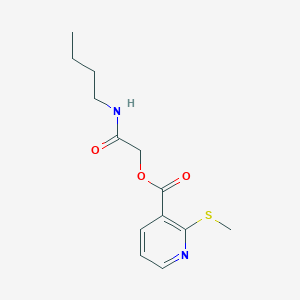



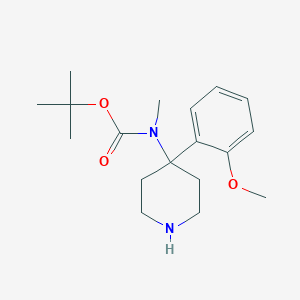

![4,6-Bis(dodecyloxy)-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide](/img/structure/B13350376.png)
